molecular formula C33H49NO2 B14480840 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate CAS No. 71437-80-4

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate

Cat. No.: B14480840
CAS No.: 71437-80-4
M. Wt: 491.7 g/mol
InChI Key: YSRULNAZMTVRCE-UHFFFAOYSA-N
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Description

The compound [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a pyridine-4-carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate typically involves multiple steps. The starting materials are often simple aromatic compounds, which undergo a series of reactions including alkylation, cyclization, and esterification. The reaction conditions vary depending on the specific synthetic route, but they generally require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate: has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving polycyclic aromatic hydrocarbons.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of cancer and other diseases.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic aromatic hydrocarbons and their derivatives, such as:

  • Benzo[a]pyrene
  • Chrysene
  • Phenanthrene

Uniqueness

What sets [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate apart is its unique combination of a cyclopenta[a]phenanthrene core with a pyridine-4-carboxylate group

Properties

CAS No.

71437-80-4

Molecular Formula

C33H49NO2

Molecular Weight

491.7 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate

InChI

InChI=1S/C33H49NO2/c1-22(2)7-6-8-23(3)28-11-12-29-27-10-9-25-21-26(36-31(35)24-15-19-34-20-16-24)13-17-32(25,4)30(27)14-18-33(28,29)5/h9,15-16,19-20,22-23,26-30H,6-8,10-14,17-18,21H2,1-5H3

InChI Key

YSRULNAZMTVRCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=NC=C5)C)C

Origin of Product

United States

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